Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
Overview
Description
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride is a chemical compound used in scientific research. It is a spirocyclic compound that has been synthesized and studied for its potential applications in drug discovery and development.
Mechanism Of Action
The mechanism of action of methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride is not well understood. However, it has been suggested that it may act by inhibiting certain enzymes or by interfering with DNA replication. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical And Physiological Effects
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride has been shown to have biochemical and physiological effects in various studies. It has been shown to have activity against certain types of cancer cells, and it has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been shown to have activity against certain types of bacteria and viruses.
Advantages And Limitations For Lab Experiments
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it has been shown to have activity against certain types of cancer cells, which makes it a potential candidate for drug discovery and development. However, one limitation is that the synthesis method is complex and requires expertise in organic chemistry. Additionally, the mechanism of action is not well understood, which makes it difficult to design experiments to study this compound.
Future Directions
There are several future directions for research on methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride. One direction is to further study its potential applications in drug discovery and development. Another direction is to study the mechanism of action in more detail to better understand how this compound works. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Finally, research could focus on developing derivatives of this compound to improve its activity and selectivity.
Scientific Research Applications
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride has been studied for its potential applications in drug discovery and development. It has been shown to have activity against certain types of cancer cells, and it has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been shown to have activity against certain types of bacteria and viruses.
properties
IUPAC Name |
methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S.2ClH/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2;;/h8,11H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVHZABBTUWGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.